4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine
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Overview
Description
4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazinone ring, a sulfonyl group, and a phenylalanine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine typically involves multiple steps, starting with the preparation of the benzoxazinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonylation of the benzoxazinone ring is then carried out using sulfonyl chlorides in the presence of a base. Finally, the phenylalanine moiety is introduced through a coupling reaction, often facilitated by peptide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: A related compound with a similar benzoxazinone structure, used as a herbicide.
Phenylalanine derivatives: Compounds with structural similarities to the phenylalanine moiety, used in various biochemical applications.
Uniqueness
4-fluoro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is unique due to its combination of a fluorine atom, benzoxazinone ring, and sulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H15FN2O6S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C17H15FN2O6S/c18-11-3-1-10(2-4-11)7-14(17(22)23)20-27(24,25)12-5-6-15-13(8-12)19-16(21)9-26-15/h1-6,8,14,20H,7,9H2,(H,19,21)(H,22,23) |
InChI Key |
PKOYWZLOMIZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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